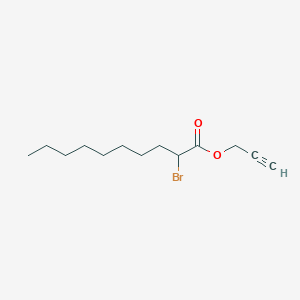![molecular formula C16H29BrO2 B14709472 6-Bromo-16-ethyl-1,4-dioxaspiro[4.11]hexadecane CAS No. 22214-70-6](/img/structure/B14709472.png)
6-Bromo-16-ethyl-1,4-dioxaspiro[4.11]hexadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-16-ethyl-1,4-dioxaspiro[411]hexadecane is an organic compound with the molecular formula C₁₆H₂₉BrO₂ It is characterized by a spiro structure, which includes a bromine atom and an ethyl group attached to a dioxaspiro ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-16-ethyl-1,4-dioxaspiro[4.11]hexadecane typically involves the following steps:
Formation of the Dioxaspiro Ring: The initial step involves the formation of the 1,4-dioxaspiro ring system. This can be achieved through a cyclization reaction between a diol and an appropriate dihalide under acidic or basic conditions.
Ethylation: The ethyl group is introduced via an alkylation reaction, typically using ethyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-16-ethyl-1,4-dioxaspiro[4.11]hexadecane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Ring-Opening Reactions: The dioxaspiro ring can be opened under acidic or basic conditions to yield linear or cyclic products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or thiols can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction can yield alcohols or alkanes.
Applications De Recherche Scientifique
6-Bromo-16-ethyl-1,4-dioxaspiro[4.11]hexadecane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Bromo-16-ethyl-1,4-dioxaspiro[4.11]hexadecane depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to changes in biological activity. The bromine atom and the dioxaspiro ring system play crucial roles in its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-16-methyl-1,4-dioxaspiro[4.11]hexadecane: Similar structure but with a methyl group instead of an ethyl group.
6-Chloro-16-ethyl-1,4-dioxaspiro[4.11]hexadecane: Similar structure but with a chlorine atom instead of a bromine atom.
16-Ethyl-1,4-dioxaspiro[4.11]hexadecane: Lacks the bromine atom.
Uniqueness
6-Bromo-16-ethyl-1,4-dioxaspiro[4.11]hexadecane is unique due to the presence of both a bromine atom and an ethyl group attached to the dioxaspiro ring system. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
22214-70-6 |
|---|---|
Formule moléculaire |
C16H29BrO2 |
Poids moléculaire |
333.30 g/mol |
Nom IUPAC |
6-bromo-16-ethyl-1,4-dioxaspiro[4.11]hexadecane |
InChI |
InChI=1S/C16H29BrO2/c1-2-14-10-8-6-4-3-5-7-9-11-15(17)16(14)18-12-13-19-16/h14-15H,2-13H2,1H3 |
Clé InChI |
YDVPOFKVRVEIRR-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCCCCCCCCC(C12OCCO2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


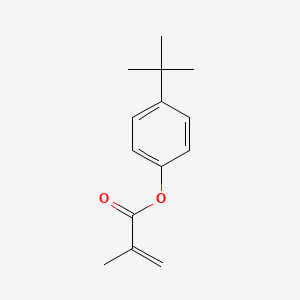

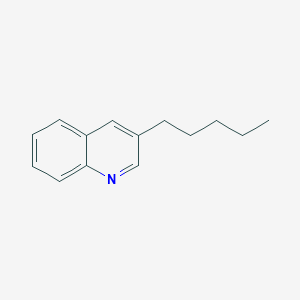
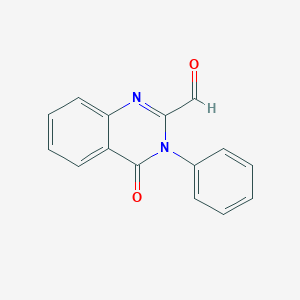
![Benzyl[(dimethylamino)methyl]propanedioic acid](/img/structure/B14709414.png)
![2-hydroxy-6-[6-(methylthio)-9-purinyl]-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphorin 2-oxide](/img/structure/B14709417.png)
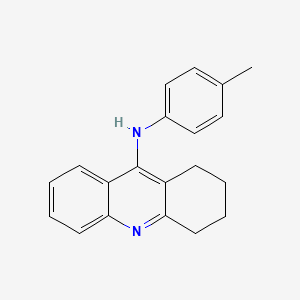
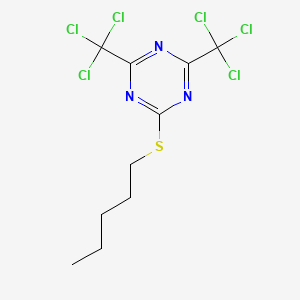
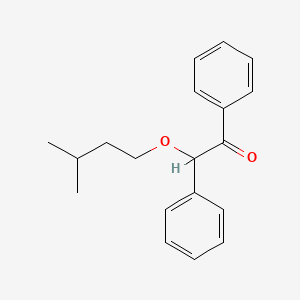
![Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]-](/img/structure/B14709445.png)
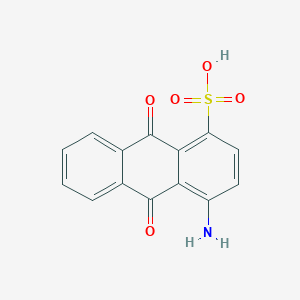
![Dimethyl 1-phenylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate](/img/structure/B14709460.png)
![O-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl] benzylsulfanylmethanethioate](/img/structure/B14709461.png)
